(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile
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Description
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Structural Studies
The crystallographic properties of compounds related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile have been extensively studied. For instance, Abrahams et al. (2009) conducted X-ray crystal structure determinations of various salts of 2,3,7-trihydroxy-9-phenyl-fluorone, highlighting the role of intermolecular aromatic interactions in these salts (Abrahams, McCormick, & Robson, 2009). Similarly, Angelova et al. (1993) reported on the structures of 1,1-diphenyl-2-aza-1,3-butadienes, including those with methoxy substituents, demonstrating the impact of these substituents on molecular geometry and conformation (Angelova, Macíček, & Dryanska, 1993).
Synthesis and Reactivity
The synthesis and reactivity of similar compounds have been a topic of research. For example, Trofimov et al. (2008) described the direct vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile, yielding a series of 3-(1-organyl-1H-imidazol-2-yl)-3-phenyl-2-propenenitriles (Trofimov, Andriyankova, Belyaeva, Mal’kina, Nikitina, Afonin, & Ushakov, 2008). In another study, Wang et al. (2014) developed a highly selective and sensitive fluorescent probe for Zn2+, incorporating similar molecular structures for potential applications in environment protection and safety inspection (Wang, Tan, Liu, Yu, Cui, & Yang, 2014).
Applications in Optoelectronics and Sensing
Compounds related to this compound have been studied for their potential applications in optoelectronics and sensing. Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, demonstrating their potential as optical limiters in optoelectronics (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011). Moreover, Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for the detection of Al3+ ions, indicating the utility of these structures in chemical sensing (Manna, Chowdhury, & Patra, 2020).
Properties
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-23-19-5-2-4-17(12-19)22-14-16(13-21)15-6-8-18(9-7-15)24-11-3-10-20/h2,4-9,12,14,22H,3,10-11H2,1H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODZMRCMILVWHB-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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